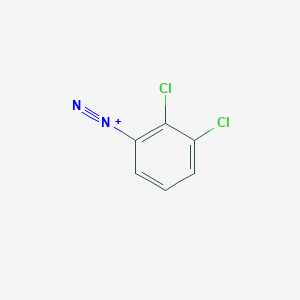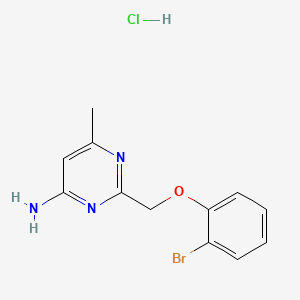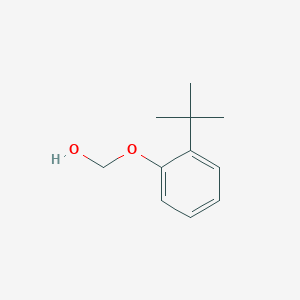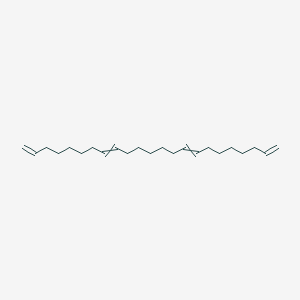![molecular formula C12H10Cl3NO2 B14341902 (3E)-5,5,5-trichloro-3-[hydroxy(phenyl)methylidene]-4-iminopentan-2-one](/img/structure/B14341902.png)
(3E)-5,5,5-trichloro-3-[hydroxy(phenyl)methylidene]-4-iminopentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-5,5,5-trichloro-3-[hydroxy(phenyl)methylidene]-4-iminopentan-2-one is a complex organic compound characterized by its unique structure, which includes a trichloromethyl group, a hydroxyphenyl group, and an imino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-5,5,5-trichloro-3-[hydroxy(phenyl)methylidene]-4-iminopentan-2-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of trichloroacetaldehyde with phenylhydrazine to form an intermediate hydrazone, which is then subjected to further reactions to introduce the hydroxy and imino groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may utilize advanced techniques such as flash Joule heating, which allows for rapid and efficient synthesis of high-quality materials. This method involves passing a current through a moderately resistive material to quickly heat it to high temperatures, facilitating the formation of the desired compound .
Chemical Reactions Analysis
Types of Reactions
(3E)-5,5,5-trichloro-3-[hydroxy(phenyl)methylidene]-4-iminopentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, such as amines, oxides, and substituted compounds.
Scientific Research Applications
(3E)-5,5,5-trichloro-3-[hydroxy(phenyl)methylidene]-4-iminopentan-2-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3E)-5,5,5-trichloro-3-[hydroxy(phenyl)methylidene]-4-iminopentan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 1-(5,5,5-trichloropentyl)-1H-1,2,4-triazole
- 1-(5,5,5-trichloropentyl)-1H-1,2,3-benzotriazole
- 1-(5,5,5-trichloropentyl)-1H-1,2,4-triazole, nitrate salt
Uniqueness
(3E)-5,5,5-trichloro-3-[hydroxy(phenyl)methylidene]-4-iminopentan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H10Cl3NO2 |
|---|---|
Molecular Weight |
306.6 g/mol |
IUPAC Name |
(3E)-5,5,5-trichloro-3-[hydroxy(phenyl)methylidene]-4-iminopentan-2-one |
InChI |
InChI=1S/C12H10Cl3NO2/c1-7(17)9(11(16)12(13,14)15)10(18)8-5-3-2-4-6-8/h2-6,16,18H,1H3/b10-9-,16-11? |
InChI Key |
PSPOYJCIZPIRCH-OCHUPJDHSA-N |
Isomeric SMILES |
CC(=O)/C(=C(\C1=CC=CC=C1)/O)/C(=N)C(Cl)(Cl)Cl |
Canonical SMILES |
CC(=O)C(=C(C1=CC=CC=C1)O)C(=N)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl[(3,3-dimethylbut-1-yn-1-yl)oxy]dimethylsilane](/img/structure/B14341831.png)


![2-[4-(Furan-2-yl)buta-1,3-diynyl]furan](/img/structure/B14341841.png)
![4-[Bis(2-chloroethyl)amino]-2-hydroxybenzoic acid](/img/structure/B14341844.png)





![9-[(3-Methyl-2-oxobut-3-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14341893.png)


